molecular formula C6H4N4O2S B2400239 5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one CAS No. 174279-85-7

5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B2400239
CAS No.: 174279-85-7
M. Wt: 196.18
InChI Key: ZBBPEXXRPAKJLT-UHFFFAOYSA-N
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Description

5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound with the molecular formula C6H4N4O2S and a molecular weight of 196.19 g/mol . This compound is characterized by its unique thiazolo[3,2-a]pyrimidin-7-one core structure, which is functionalized with amino and nitroso groups. It is used in various scientific research fields due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitroso group yields a nitro derivative, while reduction yields an amino derivative.

Scientific Research Applications

5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular oxidative stress levels. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is unique due to the presence of both amino and nitroso groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality is not commonly found in similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-6-nitroso-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2S/c7-4-3(9-12)5(11)8-6-10(4)1-2-13-6/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBPEXXRPAKJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=O)C(=C(N21)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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